N2-(3-methoxypropyl)pyridine-2,4-diamine
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Overview
Description
N2-(3-methoxypropyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two amino groups at positions 2 and 4, and a 3-methoxypropyl group attached to one of the amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-methoxypropyl)pyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N2-(3-methoxypropyl)pyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any oxidized forms back to the original amine.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced forms of any oxidized derivatives
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N2-(3-methoxypropyl)pyridine-2,4-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N2-(3-methoxypropyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, altering their conformation and function. Detailed studies on the exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyridine: Lacks the 3-methoxypropyl group, making it less hydrophobic and potentially less bioavailable.
N2-(2-methoxyethyl)pyridine-2,4-diamine: Similar structure but with a shorter alkyl chain, which may affect its reactivity and biological activity.
N2-(3-ethoxypropyl)pyridine-2,4-diamine: Contains an ethoxy group instead of a methoxy group, which can influence its chemical properties and interactions.
Uniqueness
N2-(3-methoxypropyl)pyridine-2,4-diamine is unique due to the presence of the 3-methoxypropyl group, which imparts specific chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-N-(3-methoxypropyl)pyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-13-6-2-4-11-9-7-8(10)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXPSBMFOWEBGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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